4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C23H16N2O5 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.10592162 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermally Induced Chemical Reactions
In thermally induced chemical reactions, this compound, through its intermediates and related structures, has been studied for its reactivity and transformation under specific conditions. For example, its derivatives have been involved in 1,3-dipolar cycloadditions, leading to the formation of complex heterocyclic structures (Narasimhan, Heimgartner, Hansen, & Schmid, 1973). These transformations demonstrate the compound's utility in synthesizing new chemical entities that could have further applications in material science or pharmacology.
Optical and Nonlinear Optical Properties
Research has also focused on the compound's optical properties, particularly its two-photon absorption capabilities. Oxazolone derivatives, including structures related to the compound , have been synthesized to study their nonlinear optical properties. These studies have found that certain derivatives exhibit high two-photon absorption cross-sections, indicating potential applications in optical limiting, photodynamic therapy, and as fluorescent markers (Rodrigues et al., 2012).
Heterocyclization and Synthesis of Indazoles
The compound's framework has been utilized in the synthesis of indazoles through heterocyclization processes. This demonstrates its versatility as a precursor in synthesizing biologically relevant heterocycles, which could be useful in drug discovery and development (Mills, Nazer, Haddadin, & Kurth, 2006).
Material Science Applications
In material science, derivatives of this compound have been investigated for their potential in creating new polymers and materials with unique properties. For instance, studies have explored the synthesis and characterization of mesogenic materials based on oxadiazole rings, indicating the compound's role in developing new liquid crystalline materials with potential applications in displays and optical devices (Abboud, Lafta, & Tomi, 2017).
Corrosion Inhibition
The compound and its derivatives have been investigated for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Such studies are crucial for developing more effective corrosion inhibitors, which are essential for extending the lifespan of metal structures and components in various industries (Singh & Quraishi, 2016).
Properties
IUPAC Name |
(4Z)-4-[[3-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-23-21(24-22(30-23)18-8-2-1-3-9-18)14-16-6-5-11-20(13-16)29-15-17-7-4-10-19(12-17)25(27)28/h1-14H,15H2/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTOIBYQYPPKJZ-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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